molecular formula C14H13ClN2S B3019011 1-(4-chlorobenzyl)-3-phenylthiourea CAS No. 57294-98-1

1-(4-chlorobenzyl)-3-phenylthiourea

Cat. No.: B3019011
CAS No.: 57294-98-1
M. Wt: 276.78
InChI Key: YGAALMCOWLXYRU-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group attached to a 4-chlorobenzyl and a phenyl group

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Mode of Action

Compounds with similar structures, such as indole derivatives, are known to interact with their targets through various mechanisms, including electrophilic substitution . This interaction can lead to changes in the function of the target, which can result in various biological effects .

Biochemical Pathways

Related compounds have been shown to modulate oxidative stress and inflammatory pathways . For instance, the selenium-containing compound 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole has been reported to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood-brain barrier . These properties can significantly impact the bioavailability of the compound .

Result of Action

For instance, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole has been reported to protect dopaminergic neurons from H2O2-induced stress by lowering reactive oxygen species (ROS) levels and boosting the glutathione system .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can affect the activity and stability of similar compounds .

Biochemical Analysis

Biochemical Properties

3-[(4-Chlorophenyl)methyl]-1-phenylthiourea has been reported to interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . These interactions may contribute to its antioxidant properties by boosting the glutathione system, a crucial component of cellular defense against oxidative stress .

Cellular Effects

In human dopaminergic neuroblastoma cells (SH-SY5Y), 3-[(4-Chlorophenyl)methyl]-1-phenylthiourea has been shown to protect against hydrogen peroxide-induced oxidative stress . Specifically, it prevented the increase in reactive oxygen species (ROS)-positive cells induced by hydrogen peroxide exposure . Furthermore, it increased the levels of reduced glutathione in these cells .

Molecular Mechanism

The molecular mechanism of action of 3-[(4-Chlorophenyl)methyl]-1-phenylthiourea appears to involve its interaction with enzymes involved in glutathione metabolism and hydrogen peroxide scavenging . By interacting with these enzymes, it may help to lower ROS levels and boost the glutathione system, thereby protecting cells from oxidative stress .

Dosage Effects in Animal Models

In animal models, 3-[(4-Chlorophenyl)methyl]-1-phenylthiourea has been shown to reverse depression-like behavior and cognitive impairment The effects of different dosages of this compound in animal models have not been extensively studied

Metabolic Pathways

Its interaction with enzymes involved in glutathione metabolism suggests that it may play a role in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)-3-phenylthiourea can be synthesized through the reaction of 4-chlorobenzyl chloride with phenylthiourea. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or acetone at a temperature range of 50-70°C.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C.

    Substitution: Ammonia or primary amines in ethanol at reflux temperature.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted thioureas.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may have anticancer properties due to its ability to induce apoptosis in cancer cells.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-3-phenylthiourea can be compared with other thiourea derivatives such as:

  • 1-(4-Methylbenzyl)-3-phenylthiourea
  • 1-(4-Fluorobenzyl)-3-phenylthiourea
  • 1-(4-Bromobenzyl)-3-phenylthiourea

Uniqueness: The presence of the 4-chlorobenzyl group in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and enhanced biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2S/c15-12-8-6-11(7-9-12)10-16-14(18)17-13-4-2-1-3-5-13/h1-9H,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAALMCOWLXYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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